molecular formula C15H18N2O2 B1299220 (2,3-Dimethoxy-benzyl)-pyridin-3-ylmethyl-amine CAS No. 355383-37-8

(2,3-Dimethoxy-benzyl)-pyridin-3-ylmethyl-amine

Cat. No.: B1299220
CAS No.: 355383-37-8
M. Wt: 258.32 g/mol
InChI Key: OGNGBRQVAALBDG-UHFFFAOYSA-N
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Description

(2,3-Dimethoxy-benzyl)-pyridin-3-ylmethyl-amine is an organic compound with the molecular formula C15H18N2O2 It is a derivative of benzylamine, where the benzyl group is substituted with two methoxy groups at the 2 and 3 positions, and the amine group is attached to a pyridine ring at the 3 position

Scientific Research Applications

(2,3-Dimethoxy-benzyl)-pyridin-3-ylmethyl-amine has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents, particularly those targeting neurological disorders.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can serve as a probe to study the interactions of amine-containing compounds with biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,3-Dimethoxy-benzyl)-pyridin-3-ylmethyl-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2,3-dimethoxybenzaldehyde and 3-pyridinemethanamine.

    Reductive Amination: The key step in the synthesis is the reductive amination of 2,3-dimethoxybenzaldehyde with 3-pyridinemethanamine. This reaction is usually carried out in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride in a suitable solvent like methanol or ethanol.

    Purification: The crude product is purified by recrystallization or column chromatography to obtain the desired this compound in high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to improve efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(2,3-Dimethoxy-benzyl)-pyridin-3-ylmethyl-amine can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as thiols or amines in the presence of a base like sodium hydride.

Major Products

    Oxidation: 2,3-Dimethoxybenzaldehyde or 2,3-dimethoxybenzoic acid.

    Reduction: (2,3-Dimethoxy-benzyl)-piperidin-3-ylmethyl-amine.

    Substitution: Various substituted benzylamines depending on the nucleophile used.

Mechanism of Action

The mechanism of action of (2,3-Dimethoxy-benzyl)-pyridin-3-ylmethyl-amine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors. The methoxy groups and the pyridine ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (2,3-Dimethoxybenzyl)-amine: Lacks the pyridine ring, making it less versatile in terms of biological interactions.

    (2,3-Dimethoxybenzyl)-piperidin-3-ylmethyl-amine: A reduced form with different pharmacological properties.

    (2,3-Dimethoxybenzyl)-pyridin-2-ylmethyl-amine: A positional isomer with potentially different binding characteristics.

Uniqueness

(2,3-Dimethoxy-benzyl)-pyridin-3-ylmethyl-amine is unique due to the presence of both methoxy-substituted benzyl and pyridine moieties, which confer distinct electronic and steric properties

Properties

IUPAC Name

N-[(2,3-dimethoxyphenyl)methyl]-1-pyridin-3-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2/c1-18-14-7-3-6-13(15(14)19-2)11-17-10-12-5-4-8-16-9-12/h3-9,17H,10-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGNGBRQVAALBDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)CNCC2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90360089
Record name (2,3-Dimethoxy-benzyl)-pyridin-3-ylmethyl-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90360089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

355383-37-8
Record name (2,3-Dimethoxy-benzyl)-pyridin-3-ylmethyl-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90360089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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